molecular formula C19H17FN2O2S B2588300 N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide CAS No. 1202993-99-4

N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Cat. No.: B2588300
CAS No.: 1202993-99-4
M. Wt: 356.42
InChI Key: OSMWPWYQZBUYJR-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves multiple steps:

    Formation of 5-methoxyisoquinoline: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Thioacetamide Formation: The 5-methoxyisoquinoline is then reacted with thioacetic acid under reflux conditions to introduce the thioacetamide group.

    Fluorobenzylation: Finally, the compound is subjected to a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the thioacetamide linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thioacetamide derivatives

    Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives

Scientific Research Applications

N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
  • N-(4-methylbenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
  • N-(4-bromobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide

Uniqueness

N-(4-fluorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide stands out due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to its analogs. The fluorine atom’s electronegativity can influence the compound’s interaction with molecular targets, potentially leading to improved efficacy and selectivity in its applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-24-17-4-2-3-16-15(17)9-10-21-19(16)25-12-18(23)22-11-13-5-7-14(20)8-6-13/h2-10H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMWPWYQZBUYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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